REACTION_SMILES
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[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:10]23[CH2:11][C:12]4([C:20](=[O:21])[O:22][CH3:23])[CH2:13][CH:14]([CH2:15][CH:16]([CH2:17]2)[CH2:18]4)[CH2:19]3)[cH:8][cH:9]1.[NH2:24][c:25]1[cH:26][cH:27][c:28]([CH:29]2[CH2:30][CH2:31][CH:32]([C:33]([O:34][CH3:35])=[O:36])[CH2:37]2)[cH:38][cH:39]1>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([C:10]23[CH2:11][C:12]4([C:20](=[O:21])[O:22][CH3:23])[CH2:13][CH:14]([CH2:15][CH:16]([CH2:17]2)[CH2:18]4)[CH2:19]3)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C12CC3CC(C1)CC(c1ccc([N+](=O)[O-])cc1)(C3)C2
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Name
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COC(=O)C1CCC(c2ccc(N)cc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCC(c2ccc(N)cc2)C1
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Name
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Type
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product
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Smiles
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COC(=O)C12CC3CC(C1)CC(c1ccc(N)cc1)(C3)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |